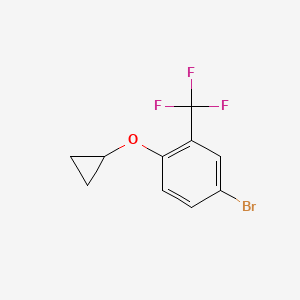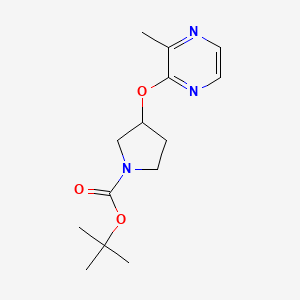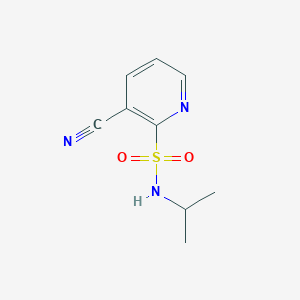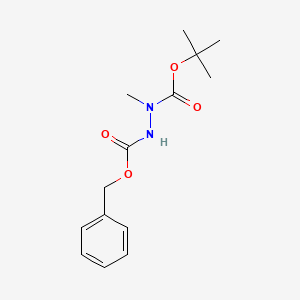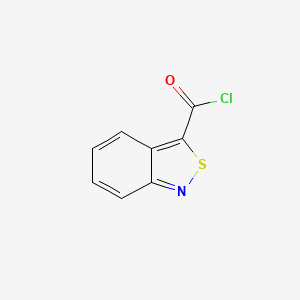
2,1-Benzisothiazole-3-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,1-Benzisothiazole-3-carbonyl chloride is a chemical compound belonging to the benzisothiazole family. This compound is characterized by a benzene ring fused to an isothiazole ring, with a carbonyl chloride functional group attached at the third position. Benzisothiazoles are known for their diverse biological activities and applications in various fields, including medicinal chemistry, organic synthesis, and material science .
Métodos De Preparación
The synthesis of 2,1-Benzisothiazole-3-carbonyl chloride can be achieved through several synthetic routes. One common method involves the reaction of 2-aminobenzenethiol with carbonyl-containing compounds such as aldehydes, ketones, acids, or acyl chlorides. This reaction typically proceeds through a condensation mechanism, followed by cyclization to form the benzisothiazole ring . Industrial production methods often utilize thionyl chloride (SOCl2) to introduce the carbonyl chloride functional group .
Análisis De Reacciones Químicas
2,1-Benzisothiazole-3-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of amides, esters, or thioesters.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include thionyl chloride, sodium hydroxide, and various nucleophiles. Major products formed from these reactions include amides, esters, thioesters, and sulfonyl derivatives .
Aplicaciones Científicas De Investigación
2,1-Benzisothiazole-3-carbonyl chloride has a wide range of scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including anti-tubercular, anti-cancer, and anti-inflammatory agents.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of complex organic molecules and heterocycles.
Material Science: It is employed in the development of advanced materials, such as fluorescence materials and electroluminescent devices.
Biological Research: The compound is used in the study of enzyme inhibitors and molecular docking studies to identify potential drug candidates.
Mecanismo De Acción
The mechanism of action of 2,1-Benzisothiazole-3-carbonyl chloride involves its interaction with specific molecular targets and pathways. The carbonyl chloride functional group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules. This reactivity allows the compound to inhibit enzymes and disrupt biological processes, making it a valuable tool in medicinal chemistry and drug discovery .
Comparación Con Compuestos Similares
2,1-Benzisothiazole-3-carbonyl chloride can be compared with other benzisothiazole derivatives, such as:
1,2-Benzisothiazole-3-carbonyl chloride: Similar in structure but with different positional isomerism, leading to variations in reactivity and biological activity.
Benzothiazole-2-carbonyl chloride: Lacks the isothiazole ring, resulting in different chemical properties and applications.
The uniqueness of this compound lies in its specific functional group arrangement, which imparts distinct reactivity and versatility in various chemical and biological applications .
Propiedades
Número CAS |
57676-11-6 |
|---|---|
Fórmula molecular |
C8H4ClNOS |
Peso molecular |
197.64 g/mol |
Nombre IUPAC |
2,1-benzothiazole-3-carbonyl chloride |
InChI |
InChI=1S/C8H4ClNOS/c9-8(11)7-5-3-1-2-4-6(5)10-12-7/h1-4H |
Clave InChI |
HZFCRNJCVODTBT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(SN=C2C=C1)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


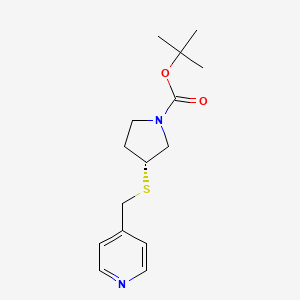
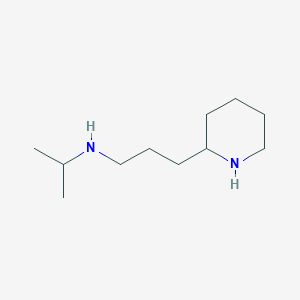
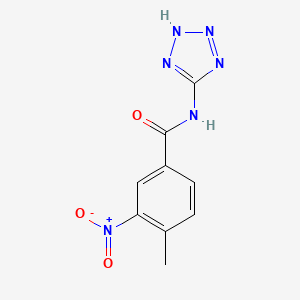
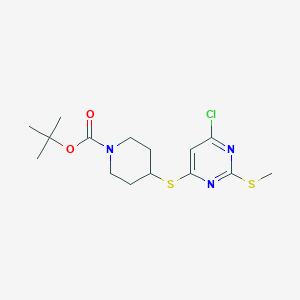


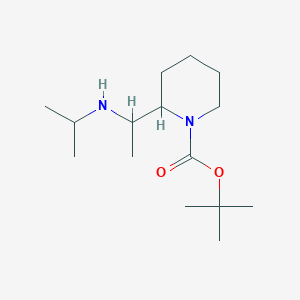

![(1-Methyl-4-piperidinyl)[1-(2-phenylethyl)-1h-imidazol-2-yl]methanone](/img/structure/B13968634.png)
